Methyl 4-({[4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate
Overview
Description
Methyl 4-({[4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate is an organic compound that belongs to the class of benzylpiperidines This compound features a piperidine ring conjugated to a benzyl group through a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation, cyclization, or cycloaddition reactions using appropriate starting materials and catalysts.
Attachment of the Benzyl Group: The benzyl group is introduced through nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile.
Formation of the Final Compound: The final step involves the coupling of the piperidine derivative with 4-aminobenzoic acid methyl ester under suitable reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 4-({[4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-({[4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- Methyl- [4- (4-Piperidine-1-Ylmethyl-Phenyl)-Cyclohexyl]-Carbaminic Acid- (4-Chlorophenyl)-Ester
Uniqueness
Methyl 4-({[4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate is unique due to its specific structural features, such as the presence of both a piperidine ring and a benzyl group. This combination of structural elements imparts distinct chemical and biological properties, making it valuable for various scientific applications .
Properties
IUPAC Name |
methyl 4-[(4-piperidin-1-ylbenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-20(24)16-5-9-17(10-6-16)21-19(23)15-7-11-18(12-8-15)22-13-3-2-4-14-22/h5-12H,2-4,13-14H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDJXUHJAMRXKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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